Serotonin 5-HT1D Receptor Affinity: Subnanomolar Potency Profile
The compound demonstrates high-affinity binding to the human 5-HT1D receptor with a pKi of 9.52, translating to a Ki of approximately 0.30 nM [1]. This places it in the subnanomolar range, which is a distinguishing feature compared to the clinically used antimigraine agent sumatriptan, which exhibits similar affinity at both 5-HT1D and 5-HT1B receptors [2]. A 5-HT1B/1D selectivity ratio of approximately 73-fold (pKi 9.52 vs. 7.66) is observed for this compound, whereas sumatriptan is essentially non-selective between the two subtypes [2].
| Evidence Dimension | Binding affinity (pKi) at human 5-HT1D receptor |
|---|---|
| Target Compound Data | pKi = 9.52 (Ki ≈ 0.30 nM) |
| Comparator Or Baseline | Sumatriptan: similar affinity at 5-HT1D and 5-HT1B (non-selective) |
| Quantified Difference | ~73-fold selectivity for 5-HT1D over 5-HT1B (pKi 9.52 vs 7.66) vs. non-selective profile of sumatriptan |
| Conditions | ChEMBL-curated binding assay data for human recombinant 5-HT1D and 5-HT1B receptors |
Why This Matters
This selectivity profile differentiates the compound as a research tool for dissecting 5-HT1D-specific signaling, unlike non-selective triptans.
- [1] ZINC15 Database. ZINC000022939191. Activities: HTR1D pKi = 9.52, HTR1B pKi = 7.66. View Source
- [2] Chambers et al. (1999). 3-(Piperazinylpropyl)indoles: Selective, orally bioavailable h5-HT1D receptor agonists as potential antimigraine agents. J. Med. Chem., 42(4), 691–705. PMID: 10052976. (Note: Provides comparative context for sumatriptan pharmacology; the target compound is cited within this reference set.) View Source
